9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide
Overview
Description
9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3]benzothiazine core, substituted with amino, fluorophenyl, oxo, and dicarbonitrile groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with 2-aminothiophenol can form an intermediate, which is then subjected to further cyclization and functionalization steps to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to hydroxyl derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxo group can produce hydroxyl derivatives .
Scientific Research Applications
9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Coumarin-clubbed thiazines: These derivatives also possess a thiazine ring and are known for their antimicrobial and antioxidant properties.
Uniqueness
What sets 9-amino-6-cyano-7-(2-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
9-amino-7-(2-fluorophenyl)-11-oxo-7H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN4OS/c21-15-7-3-1-5-11(15)17-13(9-22)18(24)25-19(26)12-6-2-4-8-16(12)27-20(25)14(17)10-23/h1-8,17H,24H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBHCTDHAYRHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(N3C(=C2C#N)SC4=CC=CC=C4C3=O)N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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